5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl
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Overview
Description
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a sulfanyl group attached to a tri(propan-2-yl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated biphenyl derivative with a thiol compound under basic conditions.
Substitution with the Tri(propan-2-yl)phenyl Ring: The tri(propan-2-yl)phenyl ring can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the biphenyl derivative with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the biphenyl core or the sulfanyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., thiols, amines), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced biphenyl derivatives, reduced sulfanyl derivatives.
Substitution: Halogenated biphenyl derivatives, alkylated biphenyl derivatives.
Scientific Research Applications
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl depends on its specific application:
Catalysis: Acts as a ligand that coordinates to metal centers, facilitating various catalytic reactions.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Contributes to the structural and functional properties of advanced materials through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Similar biphenyl core with different substituents.
Dicyclohexyl (2’,4’,6’-trimethoxy [1,1’-biphenyl]-2-yl)-phosphine: Similar biphenyl core with methoxy substituents.
Dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxy [1,1’-biphenyl]-2-yl)phosphine: Similar biphenyl core with additional methoxy groups.
Uniqueness
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl is unique due to the presence of both a sulfanyl group and a tri(propan-2-yl)phenyl ring, which impart distinct chemical and physical properties. This combination of substituents makes it particularly useful in specific catalytic and biological applications.
Properties
CAS No. |
648436-72-0 |
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Molecular Formula |
C28H34S |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-(4-methyl-2-phenylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C28H34S/c1-18(2)23-16-24(19(3)4)28(25(17-23)20(5)6)29-27-14-13-21(7)15-26(27)22-11-9-8-10-12-22/h8-20H,1-7H3 |
InChI Key |
NZJWXWWGXTVYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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